N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23-18(15-7-8-15)13-17(22-23)14-21-19(24)20(9-11-25-12-10-20)16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOAQYWXWVTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the tetrahydropyran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclopropyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring and cyclopropyl group.
Reduction: Reduced forms of the carboxamide moiety.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Series
describes the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p), which share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:
Table 1: Physicochemical and Spectroscopic Properties of Selected Pyrazole Carboxamides
*Note: Data for the target compound are inferred based on structural similarities.
Key Observations:
- Substituent Effects: Chlorine (3b) and fluorine (3d) substituents increase melting points (171–183°C) compared to non-halogenated analogs (123–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The cyclopropyl group in the target compound may reduce melting points due to steric hindrance and lower polarity.
- Synthetic Yields : Yields range from 62–71%, with electron-withdrawing groups (e.g., -CN in 3a–3d) improving reaction efficiency via stabilization of intermediates .
- Spectroscopic Trends : ¹H-NMR signals for pyrazole protons (δ ~8.12 ppm) and aryl groups (δ 7.2–7.6 ppm) are consistent across analogs. The target’s 4-phenyloxane moiety would likely show distinct signals for oxane protons (δ 3.5–4.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).
Comparison with Pyrazole Carbothioamides
highlights pyrazole carbothioamides (e.g., 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), which differ from the target compound in two key aspects:
Functional Group : Replacement of the carboxamide (-CONH2) with a carbothioamide (-CSNH2) group, which increases lipophilicity and alters hydrogen-bonding capacity .
Substituent Diversity : Incorporation of isoxazole and nitro groups, which enhance π-π stacking and electron-deficient character compared to the target’s oxane and cyclopropyl groups.
Q & A
Q. Characterization :
- TLC monitors reaction progress, with hexane/ethyl acetate gradients for polarity adjustment .
- NMR spectroscopy (¹H, ¹³C) confirms intermediates and final product purity .
Advanced: How can computational methods optimize the synthesis and predict regioselectivity in pyrazole alkylation?
Answer:
- Density Functional Theory (DFT) : Calculates energy barriers for alkylation pathways to predict regioselectivity (e.g., N1 vs. N2 methylation) .
- Reaction Path Search : Quantum chemical tools (e.g., GRRM) identify transition states and intermediates, reducing trial-and-error in solvent/catalyst selection .
- Machine Learning : Trained on similar pyrazole derivatives, models suggest optimal reaction conditions (e.g., solvent polarity, temperature) .
Basic: What analytical techniques are critical for verifying the stereochemistry of the oxane ring?
Answer:
- X-ray Crystallography : Resolves 3D conformation of the oxane ring and confirms chair/boat configurations .
- NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial phenyl group orientation) .
- Optical Rotation : Validates enantiopurity if chiral centers are present in the oxane ring .
Advanced: How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?
Answer:
- SAR Studies :
- In Silico Profiling : CoMFA/CoMSIA models correlate substituent electronic properties (Hammett σ) with IC₅₀ values .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Over-Alkylation : Excess methylating agents can lead to N2-methylation byproducts. Mitigation: Use controlled stoichiometry and low temperatures .
- Racemization : During carboxamide coupling, chiral centers may racemize. Mitigation: Employ coupling agents like DCC/DMAP at 0°C .
- Oxane Ring Opening : Acidic conditions destabilize the oxane. Mitigation: Use neutral buffers (e.g., phosphate, pH 7) .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Answer:
- Pharmacokinetic Profiling : Assess compound stability (e.g., plasma protein binding, microsomal degradation) to explain reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that alter bioactivity .
- Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm target binding in physiological environments .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary Solvents : Ethanol/water (7:3 v/v) achieves high-purity crystals due to polarity matching .
- Ternary Systems : DCM/methanol/hexane (1:1:2) for slow evaporation, yielding large single crystals for XRD .
Advanced: What strategies enhance selectivity for off-target vs. on-target binding in kinase inhibition studies?
Answer:
- Covalent Docking : Identifies residues (e.g., cysteine vs. serine) for selective covalent modification .
- Alanine Scanning Mutagenesis : Maps critical binding residues to redesign substituents (e.g., replacing phenyl with pyridyl) .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations, guiding selectivity optimization .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td) .
Advanced: How can cryo-EM and molecular dynamics (MD) elucidate its mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
